Brl 39123A; brl 39123D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

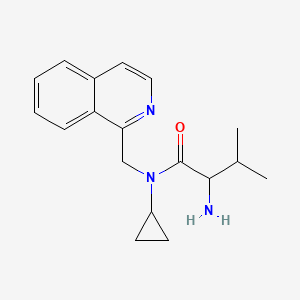

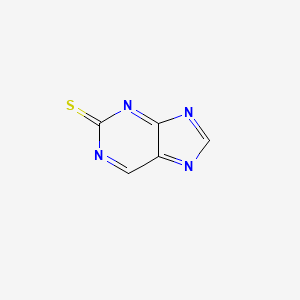

Penciclovir (sodium) is a synthetic acyclic guanine derivative with antiviral activity. It is primarily used for the treatment of various herpes simplex virus infections, including herpes simplex virus type 1 and herpes simplex virus type 2. Penciclovir (sodium) is known for its low toxicity and good selectivity, making it a valuable nucleoside analogue in antiviral therapy .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of penciclovir involves several key steps:

Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.

Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.

Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.

Industrial Production Methods

The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:

- Pre-dispersing the raw material of penciclovir.

- Using high-speed homogenizing heads to maintain small granularity.

- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.

- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .

化学反応の分析

Penciclovir undergoes various chemical reactions, including:

Phosphorylation: In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates penciclovir to a monophosphate form.

Inhibition of Viral DNA Polymerase: The triphosphate form of penciclovir selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate.

科学的研究の応用

Penciclovir has a wide range of scientific research applications:

Chemistry: Used in the development of antiviral drugs and formulations.

Biology: Studied for its interactions with viral enzymes and cellular pathways.

Medicine: Applied in the treatment of herpes simplex virus infections, including cold sores and genital herpes.

Industry: Utilized in the production of topical creams and ointments for antiviral therapy

作用機序

Penciclovir exerts its antiviral effects through the following mechanism:

Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.

Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell

類似化合物との比較

Penciclovir is similar to other nucleoside analogues, such as acyclovir. it has some unique features:

Longer Intracellular Half-Life: Penciclovir triphosphate persists within the cell for a longer time compared to acyclovir, resulting in higher intracellular concentrations.

Similar Compounds

Acyclovir: Another nucleoside analogue used for the treatment of herpes simplex virus infections.

Famciclovir: A prodrug of penciclovir with improved oral bioavailability.

特性

分子式 |

C10H14N5NaO3 |

|---|---|

分子量 |

275.24 g/mol |

IUPAC名 |

sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |

InChI |

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |

InChIキー |

NCJQFODWDKHGIJ-UHFFFAOYSA-N |

正規SMILES |

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)

![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)

![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)

![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)